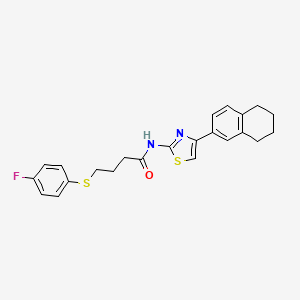

4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2OS2/c24-19-9-11-20(12-10-19)28-13-3-6-22(27)26-23-25-21(15-29-23)18-8-7-16-4-1-2-5-17(16)14-18/h7-12,14-15H,1-6,13H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZARSILTXKKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl and thiazole moieties is particularly significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to tumor growth and angiogenesis.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.36 | |

| A549 (Lung Cancer) | 10.25 | |

| HeLa (Cervical Cancer) | 12.45 |

These values indicate that the compound is more effective than some established chemotherapeutics.

The mechanism underlying the anticancer activity of this compound involves:

- Apoptosis Induction : Flow cytometry analysis has shown increased apoptotic cells upon treatment with the compound, indicating its potential to trigger programmed cell death.

- Cell Cycle Arrest : The compound causes G2-M phase arrest in cancer cells, which is crucial for preventing cell division and proliferation.

Target Enzymes

The compound has been identified as a dual inhibitor of key kinases involved in cancer progression:

- BRAF : Inhibitory activity against BRAF was noted with an IC50 value comparable to sorafenib, a known BRAF inhibitor.

- VEGFR-2 : It also inhibits VEGFR-2, impacting angiogenesis and tumor growth.

The following table summarizes the inhibitory effects on these enzymes:

Study on Dual Inhibition

A study focused on the structural analogs of this compound revealed that modifications in the thiazole and phenyl groups significantly affect its inhibitory potency against BRAF and VEGFR-2. The findings suggest that fine-tuning these substituents can enhance therapeutic efficacy while minimizing toxicity to normal cells.

Research Findings

Recent research highlights the following key findings:

- Binding Affinity : Molecular docking studies indicate strong binding interactions with both BRAF and VEGFR-2, supporting the observed inhibitory activities.

- Safety Profile : Comparatively lower toxicity was observed in normal cell lines, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Derivatives

N-(4-((4-Chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide (A28–A35)

- Structural Similarities : These compounds share the thiazole core and an amide linkage, similar to the target compound. However, they lack the tetrahydronaphthalenyl group and instead incorporate chlorophenyl or nitroaryl substituents (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) .

- Physical Properties: Melting points range from 190.6°C to 265.7°C, with yields varying widely (55–94%) depending on substituents.

- Spectral Data : In NMR, thiazole protons in A28–A35 resonate at δ 7.2–7.8 ppm, comparable to the target compound’s thiazole protons. The 4-fluorophenylthio group in the target compound would show distinct ¹⁹F NMR shifts (~-110 ppm) absent in chlorophenyl analogs .

4-(Benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide

- Key Differences: This analog replaces the 4-fluorophenylthio group with a benzylsulfonyl moiety.

Triazole-Thiones and Oxadiazoles

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structural Contrasts : These compounds feature a triazole-thione core instead of thiazole. The thione tautomer (C=S) is stabilized by conjugation, as evidenced by IR bands at 1247–1255 cm⁻¹, whereas the target compound’s thioether (C-S-C) lacks such tautomerism .

- Synthetic Routes : Synthesized via cyclization of hydrazinecarbothioamides, requiring harsh conditions (reflux in NaOH), unlike the target compound’s likely amide-coupling synthesis .

N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Derivatives (6–8)

- Heterocycle Comparison : Oxadiazoles (e.g., compound 6) replace the thiazole ring, altering electronic properties. The 1,3,4-oxadiazole is more electron-deficient, affecting binding to targets like kinase enzymes.

- Yields : Oxadiazole derivatives exhibit lower yields (12–50%) compared to thiazole-based compounds, possibly due to instability during cyclization .

Benzoimidazole-Triazole-Thiazole Hybrids (9a–9e)**

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.